N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20118881
InChI: InChI=1S/C19H20N4O2/c1-13(2)10-14-5-7-15(8-6-14)17-11-18(22-21-17)19(24)23-20-12-16-4-3-9-25-16/h3-9,11-13H,10H2,1-2H3,(H,21,22)(H,23,24)/b20-12+
SMILES:
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol

N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC20118881

Molecular Formula: C19H20N4O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
IUPAC Name N-[(E)-furan-2-ylmethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H20N4O2/c1-13(2)10-14-5-7-15(8-6-14)17-11-18(22-21-17)19(24)23-20-12-16-4-3-9-25-16/h3-9,11-13H,10H2,1-2H3,(H,21,22)(H,23,24)/b20-12+
Standard InChI Key OXNOOHIHDAGDQB-UDWIEESQSA-N
Isomeric SMILES CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3
Canonical SMILES CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3

Introduction

N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that combines a pyrazole core with a furan moiety and a hydrazide functional group. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis

The synthesis of N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves:

  • Starting Materials:

    • 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

    • Furan-2-carbaldehyde

    • Hydrazine derivatives

  • Reaction Steps:

    • The carboxylic acid is converted into a carbohydrazide using hydrazine hydrate.

    • The carbohydrazide undergoes condensation with furan-2-carbaldehyde under acidic or neutral conditions to form the final product.

This reaction proceeds via a Schiff base formation mechanism, where the hydrazide reacts with the aldehyde to yield an imine bond.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR confirm the presence of aromatic protons from the furan and pyrazole rings.

    • The imine proton typically appears as a singlet in the downfield region.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to the molecular weight of 283.33 g/mol.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for C=O (amide), C=N (imine), and C-H (aromatic) stretching vibrations.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit promising biological activities:

  • Anti-inflammatory Properties:

    • Pyrazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation.

  • Antimicrobial Activity:

    • The furan group enhances antimicrobial efficacy by interacting with microbial enzymes or membranes.

  • Antioxidant Potential:

    • The conjugated system in the molecule may scavenge free radicals effectively.

Potential Applications

Due to its structural features and preliminary activity profiles, N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide holds potential in:

  • Drug discovery for anti-inflammatory or antimicrobial agents.

  • Development as a lead compound for further optimization in medicinal chemistry.

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